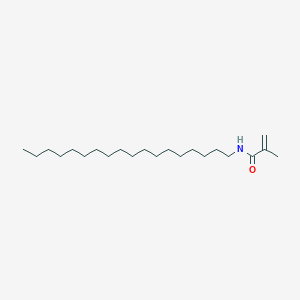
2-Hydrazinylbenzenesulfonamide
Übersicht
Beschreibung
2-Hydrazinylbenzenesulfonamide is a chemical compound with the molecular formula C6H9N3O2S . It is also known as 2-Hydrazinylbenzenesulfonamide hydrochloride .
Synthesis Analysis
The synthesis of 2-Hydrazinylbenzenesulfonamide and its derivatives has been reported in several studies. For instance, a series of novel N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide . Another study reported the synthesis of hydrazones, quinazolines, and Schiff bases through various methods including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of 2-Hydrazinylbenzenesulfonamide is represented by the formula C6H9N3O2S . It has been studied using various techniques such as X-ray diffraction and IR-ATR methods .Chemical Reactions Analysis
In terms of chemical reactions, 2-Hydrazinylbenzenesulfonamide has been used in the synthesis of a large number of sulfonamides, some of which have been tested and proven to have antibacterial properties . It has also been used in the synthesis of hydrazones, quinazolines, and Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydrazinylbenzenesulfonamide include a molecular weight of 187.22 g/mol . Other properties such as hydrogen bond donor count and hydrogen bond acceptor count have also been reported .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Pharmaceutical Organic Chemistry
Summary of the Application
2-Hydrazinylbenzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents . The focus is on inhibiting carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors .
Methods of Application
The study involved the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . The derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
Results or Outcomes
Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .
Carbonic Anhydrase Inhibitory Effects
Specific Scientific Field
Summary of the Application
4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized and their carbonic anhydrase inhibitory effects were studied . The focus was on inhibiting human carbonic anhydrase I and II .
Methods of Application
The study involved the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides by microwave irradiation . The inhibitory effects of these derivatives against hCA I and II were studied .
Results or Outcomes
Cytosolic hCA I and II isoenzymes were potently inhibited by new synthesized sulphonamide derivatives with Kis in the range of 1.79±0.22–2.73±0.08nM against hCA I and in the range of 1.72±0.58–11.64±5.21nM against hCA II .
Zukünftige Richtungen
The future directions for 2-Hydrazinylbenzenesulfonamide research could involve the development of new antibiotics, given the increasing incidence of bacterial resistance to a large number of antibacterial agents such as sulfonamide drugs . Additionally, the green electrochemical method for the synthesis of new sulfonamide and disulfonamide derivatives based on the oxidation of phenylhydrazine derivatives presents a promising direction for future research .
Eigenschaften
IUPAC Name |
2-hydrazinylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEZEDIMFASQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458683 | |
| Record name | 2-hydrazinylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylbenzenesulfonamide | |
CAS RN |
90824-33-2 | |
| Record name | 2-hydrazinylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)










